Olaparib

Descripción general

Descripción

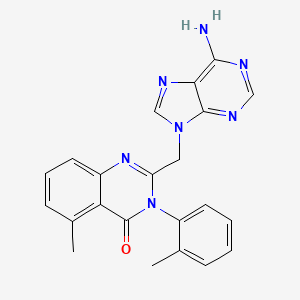

Olaparib, comercializado bajo el nombre de Lynparza, es un medicamento que se utiliza principalmente para el tratamiento de mantenimiento del cáncer de ovario avanzado con mutaciones en BRCA en adultos. Es un inhibidor de la poli ADP ribosa polimerasa (PARP), que inhibe la enzima poli ADP ribosa polimerasa involucrada en la reparación del ADN. This compound es eficaz contra los cánceres en individuos con mutaciones hereditarias en BRCA1 o BRCA2, incluidos algunos cánceres de ovario, mama y próstata .

Aplicaciones Científicas De Investigación

Olaparib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de PARP y los mecanismos de reparación del ADN.

Biología: Se emplea en la investigación sobre las respuestas celulares al daño y reparación del ADN.

Medicina: Se utiliza ampliamente en ensayos clínicos y tratamientos para cánceres con mutaciones en BRCA, incluidos los cánceres de ovario, mama, páncreas y próstata

Industria: Utilizado en el desarrollo de nuevos inhibidores de PARP y agentes terapéuticos relacionados

Mecanismo De Acción

Olaparib actúa como un inhibidor selectivo y potente de las enzimas poli ADP ribosa polimerasa, específicamente PARP1 y PARP2. Al inhibir estas enzimas, this compound previene la reparación de roturas de ADN de cadena simple, lo que lleva a la acumulación de roturas de ADN de cadena doble. En las células con vías de reparación de recombinación homóloga defectuosas, como las que tienen mutaciones en BRCA, esto da como resultado la muerte celular. Los principales objetivos moleculares de this compound son las enzimas PARP, y las vías involucradas incluyen la respuesta al daño del ADN y la reparación .

Análisis Bioquímico

Biochemical Properties

Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2 . PARP inhibitors represent a novel class of anti-cancer therapy and they work by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death .

Cellular Effects

This compound has been shown to reduce the growth of cells by arresting growth at the G2/M phase and by modulating the expression, activation, and subcellular localization of specific cell cycle regulators . It has also been shown to induce more DNA damage and longer durations of cell cycle arrest and senescence in certain deficient cells .

Molecular Mechanism

This compound acts as an inhibitor of the enzyme poly ADP ribose polymerase (PARP), and is termed a PARP inhibitor . It works by inhibiting PARP, an enzyme involved in DNA repair. This means that drugs which selectively inhibit PARP may be of benefit if the cancers are susceptible to this treatment .

Temporal Effects in Laboratory Settings

This compound has been shown to have dose-dependent effects on cell growth and DNA damage over time in laboratory settings . It has been associated with increased DNA damage, longer durations of cell cycle arrest, and apoptosis-related cell death .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor growth and increase mean survival of grafted animals . Higher exposure has been associated with an increase in toxicity, mostly hematological toxicity .

Metabolic Pathways

This compound is involved in the base excision repair (BER) pathway of DNA repair . It inhibits the catalytic activity of PARP1 and PARP2 enzymes, which are central to the repair of DNA single-strand breaks (SSBs) mediated via the BER pathway .

Transport and Distribution

This compound is orally dosed and extensively metabolized by cytochrome P450 enzymes . It has been shown to inhibit the organic cation transporter (OCT) 2, multidrug and toxin extrusion protein (MATE) 1 and MATE2K involved in the tubular secretion of creatinine .

Subcellular Localization

This compound has been shown to affect the subcellular localization of certain proteins. For example, in rhabdomyosarcoma cell lines, this compound treatment led to changes in the subcellular localization of specific cell cycle regulators . Additionally, the silencing of PARP2, a related enzyme, was shown to change the subcellular localization of nuclear factor erythroid 2-related factor 2 (NRF2), decreasing the proportion of nuclear, active fraction of NRF2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de olaparib implica varios pasos clave. Una de las principales rutas sintéticas incluye la reacción del ácido 2-fluoro-5-((4-oxo-3,4-dihidroftalazin-1-il)metil)benzoico con N-Boc-piperazina en condiciones de hexafluorofosfato de 2-(1H-benzotriazol-1-il)-1,1,3,3-tetrametiluronium. El grupo Boc se elimina luego utilizando ácido clorhídrico, seguido de una reacción con cloruro de ciclopropanocarbonilo para producir this compound .

Métodos de producción industrial

La producción industrial de this compound implica el uso de subproductos industriales de bajo costo, como la ftalhidrazida, para construir la porción de ftalazinona. Esto va seguido de la reacción de acoplamiento de Negishi para obtener el intermedio clave. El proceso está optimizado para ser ambientalmente benigno y robusto, con un control efectivo de las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

Olaparib experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar en this compound para producir formas reducidas del compuesto.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en las porciones de fluorofenilo y piperazina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones controladas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con modificaciones en las porciones de fluorofenilo y piperazina .

Comparación Con Compuestos Similares

Compuestos similares

Niraparib: Otro inhibidor de PARP utilizado para el tratamiento del cáncer de ovario.

Rucaparib: Un inhibidor de PARP aprobado para el tratamiento de cánceres de ovario y próstata.

Talazoparib: Un inhibidor de PARP utilizado para el tratamiento del cáncer de mama.

Singularidad de Olaparib

This compound fue el primer inhibidor de PARP en recibir aprobación regulatoria y tiene un perfil de eficacia y seguridad bien establecido. Es único en su capacidad para dirigirse a una amplia gama de cánceres con mutaciones en BRCA y ha sido estudiado ampliamente en ensayos clínicos. En comparación con otros inhibidores de PARP, this compound tiene un rango más amplio de indicaciones aprobadas y una historia más larga de uso clínico .

Propiedades

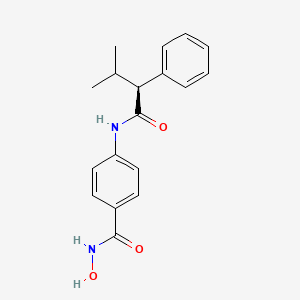

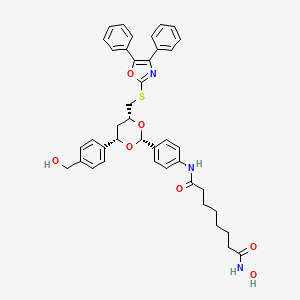

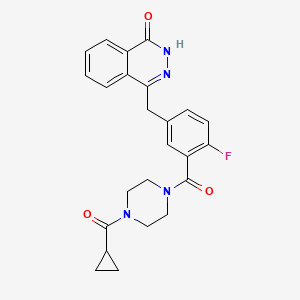

IUPAC Name |

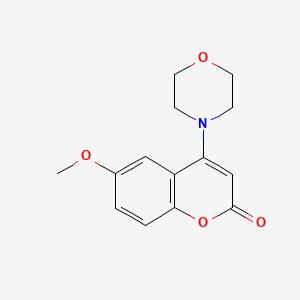

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYAMZZIXQODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917988 | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death. | |

| Record name | Olaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

763113-22-0 | |

| Record name | Olaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olaparib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Olaparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.